

Technical Guide: Physicochemical Properties of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B1328738

[Get Quote](#)

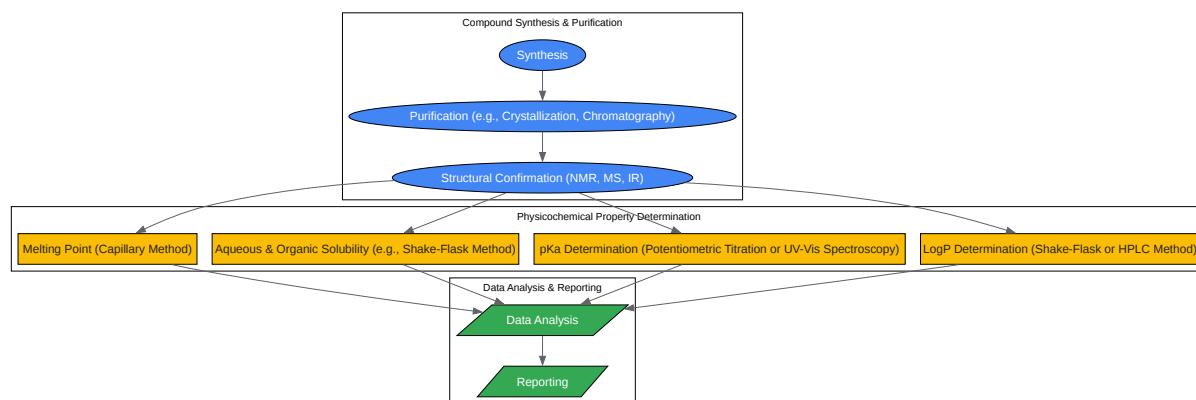
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical properties of **4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid**. Due to the limited availability of public data, this document outlines the fundamental characteristics and presents a generalized experimental workflow for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the basic molecular information for **4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid**.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S	[1] [2] [3]
Molecular Weight	269.32 g/mol	[1] [2] [3]
CAS Number	1000018-48-3	[1] [2] [3]


Note: Extensive searches of scientific literature and chemical databases did not yield experimentally determined quantitative data for properties such as melting point, boiling point, solubility, pKa, and LogP for this specific compound.

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for **4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid** are not available in the public domain, this section outlines a standard workflow for the characterization of a novel solid organic acid.

General Workflow

The following diagram illustrates a typical experimental workflow for determining the key physicochemical properties of a solid organic compound like **4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid**.

[Click to download full resolution via product page](#)

General workflow for physicochemical property determination.

Methodological Descriptions

- Melting Point: The melting point of a purified solid sample would be determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

- Solubility: The equilibrium solubility in various solvents (e.g., water, ethanol, DMSO) would be measured using the shake-flask method. An excess of the compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as HPLC-UV.
- pKa: The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is calculated from the titration curve. Alternatively, UV-Vis spectrophotometry can be used if the molar absorptivity of the ionized and non-ionized forms of the compound differs.
- LogP (Octanol-Water Partition Coefficient): The LogP value, a measure of lipophilicity, is typically determined by the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate LogP by correlating the retention time with that of compounds with known LogP values.

Signaling Pathways and Biological Activity

As of the latest available information, there are no published studies detailing the biological activity or any associated signaling pathways for **4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid**. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

This technical guide provides the foundational physicochemical information for **4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid**. While basic molecular identifiers are established, a significant gap in experimentally determined quantitative data exists. The provided general experimental workflow serves as a standard methodology for the future characterization of this and other novel chemical entities. For researchers and drug development professionals, the lack of data underscores the need for primary experimental investigation to fully understand the compound's properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1328738#physicochemical-properties-of-4-methylsulfonyl-3-pyrrolidin-1-yl-benzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

